rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene
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Overview
Description
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is a chemical compound with the molecular formula C13H17Br. It is a racemic mixture, meaning it contains equal amounts of two enantiomers: (1R,2S)-2-(bromomethyl)cyclohexyl]benzene and (1S,2R)-2-(bromomethyl)cyclohexyl]benzene. This compound is used in various scientific research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene typically involves the bromination of [(1R,2S)-2-methylcyclohexyl]benzene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KCN, or NH3 in solvents like ethanol or water.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of compounds like [(1R,2S)-2-(hydroxymethyl)cyclohexyl]benzene, [(1R,2S)-2-(cyanomethyl)cyclohexyl]benzene, or [(1R,2S)-2-(aminomethyl)cyclohexyl]benzene.
Reduction: Formation of [(1R,2S)-2-methylcyclohexyl]benzene.
Oxidation: Formation of [(1R,2S)-2-(carboxymethyl)cyclohexyl]benzene.
Scientific Research Applications
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: In the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2S)-2-(chloromethyl)cyclohexyl]benzene
- [(1R,2S)-2-(iodomethyl)cyclohexyl]benzene
- [(1R,2S)-2-(methyl)cyclohexyl]benzene
Uniqueness
rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
[(1S,2R)-2-(bromomethyl)cyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZULYWYBJLBOP-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CBr)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CBr)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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